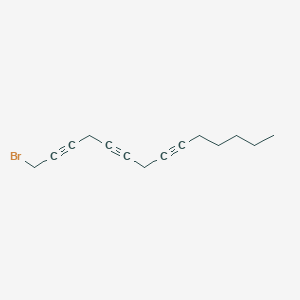

1-Bromo-2,5,8-tetradecatriyne

Description

Polyynes as One-Dimensional Carbon Allotropes and Carbyne Precursors in Scientific Inquiry

Polyynes are molecules characterized by a chain of sp-hybridized carbon atoms with alternating single and triple bonds. rsc.org They are considered finite, one-dimensional allotropes of carbon and serve as molecular models for carbyne, a hypothetical infinite chain of sp-hybridized carbon atoms. spiedigitallibrary.orgresearchgate.netacs.org Carbyne is predicted to be the strongest known material, possessing exceptional mechanical and electronic properties. researchgate.netoup.com However, its extreme instability makes it challenging to synthesize and study directly. oup.combohrium.com

Therefore, the synthesis and characterization of long, stable polyynes are crucial for extrapolating and understanding the intrinsic properties of carbyne. researchgate.netacs.orgnih.gov Researchers have successfully synthesized polyynes with up to 48 contiguous sp-carbon atoms, providing valuable insights into the behavior of these one-dimensional carbon structures. oup.com Spectroscopic analysis of these long polyynes allows for the prediction of carbyne's properties, such as its finite optical bandgap. researchgate.net The study of polyynes as carbyne precursors is a vibrant area of research, pushing the boundaries of synthetic chemistry and materials science. acs.orgcdnsciencepub.com

Significance of Halogenated Polyynes, including 1-Bromo-2,5,8-tetradecatriyne, in Contemporary Synthetic Chemistry

Halogenated polyynes are polyynes that have one or more halogen atoms attached to the carbon chain. These compounds are of particular importance in synthetic chemistry due to their enhanced reactivity and utility as versatile building blocks. The halogen atom can act as a leaving group or a site for further functionalization, enabling the construction of more complex molecular architectures. nih.govacs.orgarxiv.org

The selective reactivity of halopolyynes makes them ideal precursors for creating a variety of derivatives. nih.govarxiv.org For instance, they can be used to synthesize organometallic-capped wires, push-pull chains, and polymers. arxiv.org The introduction of a halogen atom can also influence the electronic properties and stability of the polyyne chain. nih.govarxiv.org

The compound This compound is an example of a halogenated polyyne. Its structure, featuring a bromine atom at one end of a 14-carbon chain with three triple bonds, makes it a valuable intermediate in organic synthesis. It has been utilized in the cross-coupling reactions for the preparation of other complex molecules. researchgate.netresearchgate.netresearchgate.net The presence of the bromine atom provides a reactive handle for chemists to build upon, highlighting the significance of halogenated polyynes in constructing novel chemical entities.

Overview of Enduring Research Challenges in Polyyne Chemistry: A Focus on Stability and Synthetic Accessibility

Despite their scientific importance, the study of polyynes is fraught with challenges, primarily concerning their stability and synthetic accessibility. acs.orgbohrium.com The high degree of conjugation in polyynes renders them kinetically unstable and prone to degradation through cross-linking reactions, especially for longer chains. acs.orgnih.gov This instability is a major hurdle in their synthesis, isolation, and characterization. academie-sciences.fr

To overcome the stability issue, chemists have employed various strategies, such as attaching bulky end groups to the polyyne chain to sterically protect the reactive sp-hybridized framework. acs.orgnih.gov Another approach involves the encapsulation of polyynes within protective structures like carbon nanotubes or rotaxanes. researchgate.netrsc.org

The synthesis of polyynes, particularly longer and unsymmetrical derivatives, presents another significant challenge. rsc.orgacademie-sciences.fr Traditional coupling reactions often lead to low yields and product mixtures that are difficult to separate, especially as the chain length increases. acs.orgnih.govacademie-sciences.fr Researchers are continuously developing new synthetic methodologies, such as the Fritsch–Buttenberg–Wiechell (FBW) rearrangement and improved cross-coupling protocols, to enhance the efficiency and accessibility of these fascinating molecules. cdnsciencepub.comacademie-sciences.fr

Structure

3D Structure

Properties

CAS No. |

34498-26-5 |

|---|---|

Molecular Formula |

C14H17Br |

Molecular Weight |

265.19 g/mol |

IUPAC Name |

1-bromotetradeca-2,5,8-triyne |

InChI |

InChI=1S/C14H17Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-5,8,11,14H2,1H3 |

InChI Key |

WATLMVJSKGPHNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCC#CCC#CCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2,5,8 Tetradecatriyne and Analogous Bromoalkynes

Convergent and Iterative Synthesis Strategies for Polyyne Frameworks

The construction of polyynes, which are molecules containing multiple acetylene units, often employs convergent or iterative strategies to maximize efficiency and yield. wikipedia.org A convergent synthesis involves the preparation of several fragments of the target molecule, which are then coupled together in the final stages. wikipedia.org This approach is generally more efficient for complex molecules than a linear synthesis where the main backbone is elongated step-by-step. wikipedia.org

Iterative Homologation of Acetylenic Units

Iterative synthesis is a powerful strategy for the controlled elongation of polyyne chains. This method involves the sequential addition of acetylenic units to a growing chain, allowing for precise control over the final length and structure of the polyyne. A common iterative approach involves a repeating sequence of coupling and deprotection steps. For instance, a protected terminal alkyne can be coupled to a bromoalkyne. The protecting group on the newly formed diyne is then removed to reveal a new terminal alkyne, which can undergo another coupling reaction. This cycle can be repeated to build up the desired polyyne framework.

One-Pot Desilylation/Bromination Sequences for Bromoalkyne Generation

The synthesis of bromoalkynes is a critical step in the construction of polyynes via cross-coupling reactions. A highly effective method for preparing bromoalkynes is the one-pot desilylation/bromination of a terminal silyl-protected alkyne. This procedure typically involves the removal of the silyl (B83357) protecting group (such as a trimethylsilyl group) using a fluoride (B91410) source, followed by in-situ bromination of the resulting terminal alkyne. This method is advantageous as it avoids the isolation of the often-unstable terminal alkyne.

| Reactant | Reagents | Product | Notes |

| Silyl-protected alkyne | 1. Fluoride source (e.g., TBAF) 2. Brominating agent (e.g., NBS) | Bromoalkyne | One-pot procedure enhances efficiency. |

Cross-Coupling Reactions in Polyyne Synthesis

Cross-coupling reactions are fundamental to the synthesis of polyynes, enabling the formation of carbon-carbon bonds between sp-hybridized carbon atoms. These reactions typically involve the coupling of a terminal alkyne with a haloalkyne.

Cadiot-Chodkiewicz Coupling and its Advanced Modifications

The Cadiot-Chodkiewicz coupling is a classic and widely used method for the synthesis of unsymmetrical diynes. synarchive.comwikipedia.org It involves the reaction of a terminal alkyne with a 1-bromoalkyne in the presence of a copper(I) salt and an amine base. synarchive.comwikipedia.org This reaction has been subject to numerous modifications to improve its efficiency and substrate scope.

The traditional Cadiot-Chodkiewicz coupling utilizes a copper(I) salt, such as copper(I) bromide or copper(I) iodide, as the catalyst. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of an amine base, which serves to deprotonate the terminal alkyne, forming a copper acetylide intermediate. This intermediate then reacts with the bromoalkyne to form the diyne product.

Table of Copper(I)-Catalyzed Cross-Coupling Reactions

| Catalyst | Base | Solvent | Substrates | Product |

| Copper(I) bromide | Amine base (e.g., piperidine) | Methanol | Terminal alkyne, Bromoalkyne | Unsymmetrical diyne wikipedia.org |

| Copper(I) iodide | Potassium carbonate | Ethanol | Terminal alkyne, Bromoalkyne | Unsymmetrical buta-1,3-diynes organic-chemistry.org |

Palladium catalysts can also be employed in the cross-coupling of terminal alkynes with bromoalkynes. While the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is more common, palladium catalysis can also be applied to the synthesis of diynes from bromoalkynes. These reactions often offer advantages in terms of functional group tolerance and reaction conditions. Palladium-catalyzed cross-coupling reactions have been developed for a variety of substrates, including bromo-naphthalene scaffolds. nih.gov

Table of Palladium-Catalyzed Cross-Coupling Reactions

| Catalyst | Base | Solvent | Substrates | Product |

| Pd(OAc)2 | K2CO3 | DMF | Alkenes, Bromoalkynes | Conjugated enynes researchgate.net |

| Palladium complexes | Various | Various | α-bromo carboxamides, Terminal alkynes | β,γ-alkenyl carboxamides rsc.org |

Polymer-Supported Cadiot-Chodkiewicz Coupling for Enhanced Selectivity

The Cadiot-Chodkiewicz coupling is a cornerstone reaction for the synthesis of unsymmetrical diynes, proceeding via the copper(I)-catalyzed reaction of a terminal alkyne with a 1-haloalkyne. alfa-chemistry.com A significant challenge in solution-phase Cadiot-Chodkiewicz couplings is the undesired homocoupling of the haloalkyne, which can lead to a mixture of products and complicate purification. To address this, polymer-supported methodologies have been developed to enhance selectivity.

In one approach, a haloalkyne is attached to a solid polymer support, such as polystyrene-divinylbenzene (PS-DVB). rsc.org This immobilization effectively isolates the haloalkyne moieties from one another, thereby diminishing the likelihood of homocoupling. The coupling reaction is then carried out by treating the polymer-bound haloalkyne with a terminal alkyne in the presence of a copper(I) catalyst. While this method can result in a lower yield of the desired cross-coupled product, the significant reduction in homocoupling byproducts often simplifies the purification process. rsc.org

Key Features of Polymer-Supported Cadiot-Chodkiewicz Coupling:

| Feature | Description |

| Support | Polystyrene-divinylbenzene (PS-DVB) resin is commonly used. |

| Advantage | Inhibits homocoupling of the haloalkyne, leading to higher product purity. |

| Catalyst | Typically a copper(I) salt, such as copper(I) chloride. |

| Limitation | Can result in lower overall yields of the desired unsymmetrical diyne. |

This technique has proven particularly beneficial when dealing with less acidic alkynes, which have a greater tendency to undergo homocoupling in traditional solution-phase reactions. rsc.org

Applications of Negishi Protocols in Polyyne Construction

The Negishi cross-coupling reaction provides a powerful and versatile method for the formation of carbon-carbon bonds, including those between sp-hybridized carbon atoms, which are characteristic of polyynes. This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org

For the synthesis of polyynes, a terminal alkyne can be converted into an organozinc reagent, which is then coupled with a haloalkyne. The high functional group tolerance and stereospecificity of the Negishi coupling make it a valuable tool in the construction of complex polyacetylenic structures. wikipedia.orgresearchgate.net Palladium catalysts are generally preferred due to their higher chemical yields and broader functional group compatibility. wikipedia.org

The general catalytic cycle of the Negishi coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) intermediate.

Transmetalation: The organic group from the organozinc reagent is transferred to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex are coupled, regenerating the palladium(0) catalyst and forming the desired product. researchgate.net

Utility of Stille Coupling in Polyynic Architecture

The Stille coupling reaction is another prominent palladium-catalyzed cross-coupling method used in the synthesis of polyynes. This reaction joins an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and many are commercially available or readily synthesized. wikipedia.org

In the context of polyyne synthesis, an alkynylstannane can be coupled with a haloalkyne. The reaction demonstrates excellent functional group tolerance, allowing for its application in the synthesis of complex molecules. openochem.org The mechanism of the Stille coupling is similar to that of the Negishi coupling, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |

| Negishi | Organozinc | Organic Halide/Triflate | Palladium or Nickel |

| Stille | Organostannane | Organic Halide/Pseudohalide | Palladium |

Despite its utility, a significant drawback of the Stille coupling is the toxicity of the tin compounds used. organic-chemistry.org

Alkylation of Terminal Alkynes for Carbon Chain Extension

The alkylation of terminal alkynes is a fundamental strategy for extending carbon chains and is crucial in the synthesis of more complex alkynes from simpler precursors. openstax.org This method relies on the acidity of the terminal alkyne proton and the subsequent nucleophilicity of the resulting acetylide anion.

SN2 Alkylation with Primary Alkyl Halides

Acetylide anions, formed by the deprotonation of terminal alkynes, are excellent nucleophiles and readily participate in bimolecular nucleophilic substitution (SN2) reactions with alkyl halides. openochem.orgmasterorganicchemistry.com This reaction is most efficient with primary alkyl halides due to minimal steric hindrance. openochem.org The acetylide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. ucalgary.ca This process results in the formation of a new carbon-carbon bond and the elongation of the alkyne chain. masterorganicchemistry.com

The reaction is highly sensitive to steric hindrance. openochem.org While primary alkyl halides react efficiently, secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions, leading to the formation of alkenes instead of the desired alkyne product. openochem.orglumenlearning.com

Formation and Reactivity of Acetylide Anions as Nucleophilic Intermediates

Terminal alkynes are significantly more acidic than other hydrocarbons like alkanes and alkenes. libretexts.orgchemistrysteps.com This enhanced acidity is attributed to the hybridization of the carbon atom in the C-H bond. libretexts.org The sp-hybridized orbital of the alkyne has 50% s-character, which holds the electrons closer to the nucleus and stabilizes the negative charge of the conjugate base, the acetylide anion. libretexts.orgfiveable.me

Comparison of Hydrocarbon Acidity:

| Hydrocarbon Type | Hybridization | pKa |

| Alkyne (terminal) | sp | ~25 |

| Alkene | sp2 | ~44 |

| Alkane | sp3 | ~50 |

Due to their relatively low pKa, terminal alkynes can be readily deprotonated by a sufficiently strong base to form acetylide anions. libretexts.orglumenlearning.com A common base used for this purpose is sodium amide (NaNH₂). libretexts.orglumenlearning.com Once formed, the acetylide anion acts as a potent nucleophile due to the negative charge on the carbon atom. openstax.orgfiveable.me This nucleophilicity allows it to react with a variety of electrophiles, most notably primary alkyl halides, to form new carbon-carbon bonds. openstax.orglumenlearning.com

Alternative Approaches to Halogenated Polyyne Synthesis

While cross-coupling and alkylation reactions are central to the synthesis of halogenated polyynes, other methods can also be employed. The direct halogenation of a terminal alkyne is a common strategy for preparing 1-haloalkynes. This can be achieved by deprotonating the terminal alkyne with a strong base, followed by quenching the resulting acetylide anion with a halogenating agent. acs.org More recently, milder methods have been developed, such as the electrophilic bromination of terminal alkynes using N-bromosuccinimide (NBS) in the presence of a silver catalyst. acs.org

For the construction of the polyyne backbone, methods beyond traditional cross-coupling reactions exist. For instance, the Fritsch-Buttenberg-Wiechell rearrangement can be used to synthesize both symmetrical and unsymmetrical triynes, though it requires the use of strong bases. chemrxiv.org Additionally, the protection of alkyne units with masking groups, such as dicobalt complexes, allows for the stepwise construction of extended polyynes, with the protecting groups being removed in the final steps to reveal the fragile polyyne structure. nih.gov

N-Bromosuccinimide (NBS)-Mediated Bromination Reactions

A widely employed and efficient method for the synthesis of 1-bromoalkynes is the direct electrophilic bromination of terminal alkynes using N-Bromosuccinimide (NBS). acs.org This reaction is often catalyzed by a silver salt, such as silver nitrate (AgNO₃), under mild conditions. acs.orgreddit.comnih.gov The silver cation is believed to act as a π-acid, activating the alkyne towards electrophilic attack by the bromine from NBS. acs.org The reaction proceeds with high efficiency and is valued for its simple execution and compatibility with various functional groups. acs.org

An alternative, metal-free approach involves the activation of NBS with an organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This method also provides 1-bromoalkynes in good to excellent yields under mild, room-temperature conditions with very short reaction times. rsc.org

The general reaction can be summarized as follows: R-C≡CH + NBS → R-C≡C-Br + Succinimide

Below is a table summarizing various conditions for NBS-mediated bromination of terminal alkynes.

| Alkyne Substrate | Brominating Agent | Catalyst/Activator | Solvent | Yield |

| Phenylacetylene | NBS | AgNO₃ (catalytic) | Acetone | High |

| 1-Ethynyl-4-nitrobenzene | NBS | AgNO₃ (catalytic) | Acetone | 95% |

| Propargyl alcohol | NBS | AgNO₃ (catalytic) | Acetone | 85% |

| Phenylacetylene | NBS | DBU | CH₂Cl₂ | 94% |

| 1-Dodecyne | NBS | DBU | CH₂Cl₂ | 92% |

This table is illustrative, based on typical outcomes for these reaction types.

Decarboxylative Bromination as a Synthetic Route

Decarboxylative bromination provides an alternative pathway to 1-bromoalkynes from acetylenic carboxylic acids. This transformation, a variation of the Hunsdiecker reaction, involves the replacement of a carboxyl group (-COOH) with a bromine atom. acs.orgnih.gov The reaction can be carried out by treating the alkynyl carboxylic acid with N-Bromosuccinimide. researchgate.net This method is particularly useful when the corresponding terminal alkyne is unstable or difficult to handle, but the carboxylic acid precursor is readily available. The process is believed to proceed through an intermediate where the carboxylic acid is converted into a more reactive species that subsequently undergoes decarboxylation and bromination. acs.org For example, propiolic acids can be converted to the corresponding 1-bromo-1-alkynes in good yields using NBS with a catalytic amount of triethylamine. organic-chemistry.org

Synthesis of Precursors to 1-Bromo-2,5,8-tetradecatriyne

The synthesis of the target compound, this compound, necessitates the preparation of suitable precursors, primarily the corresponding terminal alcohol, 1-Hydroxy-2,5,8-tetradecatriyne.

Preparation of 1-Hydroxy-2,5,8-tetradecatriyne

The synthesis of terminal propargyl alcohols like 1-Hydroxy-2,5,8-tetradecatriyne is a fundamental transformation in organic chemistry. A standard and highly effective method is the alkynylation of an aldehyde, which involves the nucleophilic addition of an acetylide anion to the carbonyl carbon. organic-chemistry.orgnih.gov

The synthesis would likely proceed in two main steps:

Formation of the Acetylide : The appropriate terminal alkyne, in this case, 1,4,7-tridecatriyne, would be deprotonated using a strong base like n-butyllithium (n-BuLi) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the corresponding lithium acetylide.

Reaction with an Aldehyde : The acetylide anion is then reacted with a one-carbon aldehyde, typically formaldehyde or a protected equivalent, to form the desired primary propargyl alcohol after an aqueous workup. rsc.org

The enantioselective addition of terminal alkynes to aldehydes can also be achieved using chiral catalysts, such as systems involving zinc triflate (Zn(OTf)₂) and a chiral ligand like N-methylephedrine, to produce chiral propargyl alcohols in high enantiomeric excess. acs.org

Chemical Conversion of Alcohols to Bromoalkynes

Once the precursor, 1-Hydroxy-2,5,8-tetradecatriyne, is obtained, the terminal hydroxyl group (-OH) must be converted into a bromine atom. The hydroxyl group is a poor leaving group, so it must first be activated.

One common method for converting primary or secondary alcohols to the corresponding bromides is by reaction with Phosphorus tribromide (PBr₃) . byjus.comwikipedia.org The mechanism involves the activation of the alcohol's oxygen by the electrophilic phosphorus atom, forming a good leaving group. byjus.commasterorganicchemistry.com This is followed by a backside nucleophilic attack (Sɴ2) by a bromide ion, which displaces the activated oxygen and results in the formation of the alkyl bromide. byjus.commasterorganicchemistry.comyoutube.com This reaction generally proceeds with inversion of configuration if the alcohol carbon is a stereocenter. byjus.com The reaction temperature is typically controlled between 0 °C and 25 °C due to the exothermic nature of the reaction. google.com

Another powerful method is the Appel reaction , which uses a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This reaction also converts alcohols to alkyl bromides and is known for its mild conditions.

A related strategy is the Corey-Fuchs reaction , which can be used to convert an aldehyde directly into a 1-bromoalkyne. jk-sci.comwikipedia.orgtcichemicals.com The reaction first generates a 1,1-dibromoalkene from the aldehyde using CBr₄ and PPh₃. tcichemicals.comsynarchive.com Subsequent treatment with a strong base like n-butyllithium can be controlled to eliminate one equivalent of HBr, stopping the reaction at the 1-bromoalkyne stage without proceeding to the terminal alkyne. wikipedia.org

Below is a comparative table of common methods for converting alcohols to bromoalkanes.

| Reagent(s) | Reaction Name | Typical Substrates | Key Features |

| PBr₃ | N/A | Primary & Secondary Alcohols | Good yields, avoids carbocation rearrangements. wikipedia.org |

| CBr₄, PPh₃ | Appel Reaction | Primary & Secondary Alcohols | Mild conditions, uses solid reagents. |

| CBr₄, PPh₃ then n-BuLi | Corey-Fuchs Reaction | Aldehydes (as precursors) | Can be stopped to yield 1-bromoalkyne. wikipedia.org |

Advanced Spectroscopic and Computational Characterization Approaches for Polyynes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon skeleton and the chemical environment of hydrogen atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key signals corresponding to the different types of hydrogen atoms in the molecule. The protons on the carbon adjacent to the bromine atom (C1) would likely appear in the range of 3.0-4.0 ppm due to the deshielding effect of the halogen. libretexts.org Protons on the sp³-hybridized carbons between the alkyne units (C4, C7, and C10-C14) would resonate in the upfield region, typically between 1.2 and 2.5 ppm. oregonstate.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum offers a detailed map of the carbon framework. The carbon atom attached to the bromine (C1) is expected to have a chemical shift in the range of 30-45 ppm. libretexts.org The sp-hybridized carbons of the three alkyne units (C2, C3, C5, C6, C8, C9) would be found in the characteristic downfield region for alkynes, approximately between 65 and 90 ppm. oregonstate.eduhw.ac.ukbhu.ac.in The remaining sp³-hybridized carbons of the alkyl chain (C4, C7, and C10-C14) would appear in the upfield region of the spectrum. youtube.com

Predicted NMR Data for 1-Bromo-2,5,8-tetradecatriyne:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | 3.0 - 4.0 | 30 - 45 |

| C2 | - | 65 - 90 |

| C3 | - | 65 - 90 |

| C4-H₂ | 2.0 - 2.5 | 15 - 30 |

| C5 | - | 65 - 90 |

| C6 | - | 65 - 90 |

| C7-H₂ | 2.0 - 2.5 | 15 - 30 |

| C8 | - | 65 - 90 |

| C9 | - | 65 - 90 |

| C10-H₂ | 1.2 - 1.6 | 20 - 35 |

| C11-H₂ | 1.2 - 1.6 | 20 - 35 |

| C12-H₂ | 1.2 - 1.6 | 20 - 35 |

| C13-H₂ | 1.2 - 1.6 | 20 - 35 |

| C14-H₃ | 0.8 - 1.0 | 10 - 15 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Time-of-Flight (TOF) mass spectrometry is well-suited for the analysis of polyynes due to its high sensitivity and mass accuracy. In a TOF experiment with this compound, the molecular ion peak would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). docbrown.info This would result in two peaks of nearly equal intensity separated by two mass units.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS would be instrumental in assessing its purity. The gas chromatogram would ideally show a single peak, and the mass spectrum of this peak would provide the molecular weight and fragmentation data for identification.

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation of the molecule. libretexts.org The resulting fragmentation pattern in the mass spectrum of this compound would be complex but highly informative for structural elucidation.

Key fragmentation pathways would likely involve:

Loss of a bromine radical: This would result in a significant fragment ion.

Cleavage of the carbon-carbon single bonds between the alkyne units, leading to a series of smaller fragment ions.

Characteristic cleavages of the alkyl chain.

The presence of the two bromine isotopes would be reflected in the isotopic patterns of all bromine-containing fragments. docbrown.info

Predicted Major Fragments in the EI Mass Spectrum of this compound:

| m/z Value | Possible Fragment Structure | Notes |

| M⁺, M⁺+2 | [C₁₄H₁₇Br]⁺ | Molecular ion peak with bromine isotopic pattern |

| M-79/81 | [C₁₄H₁₇]⁺ | Loss of bromine radical |

| Various smaller fragments | Fragments from C-C bond cleavages | Would show a complex pattern reflecting the polyyne and alkyl chain structure |

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group and Structural Confirmation

For this compound, the key vibrational modes would be associated with the alkyne and the carbon-bromine bonds.

C≡C Stretching: The carbon-carbon triple bond stretching vibrations are expected to appear in the region of 2100-2260 cm⁻¹ in both FTIR and Raman spectra. orgchemboulder.comjove.com Due to the presence of three alkyne units in different chemical environments, multiple peaks or a broad band might be observed in this region.

C-Br Stretching: The carbon-bromine stretching vibration typically occurs in the fingerprint region of the infrared spectrum, generally in the range of 500-600 cm⁻¹.

C-H Stretching and Bending: The sp³ C-H stretching vibrations of the alkyl chain and the CH₂ group adjacent to the bromine will be observed in the 2850-3000 cm⁻¹ region. brainly.com Bending vibrations for these groups will appear at lower frequencies.

The combination of FTIR and Raman spectroscopy can provide complementary information. While the C≡C stretch may be weak in the IR spectrum for the internal alkynes, it is often strong and readily observable in the Raman spectrum. acs.org

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| C≡C Stretch | 2100 - 2260 | FTIR, Raman |

| sp³ C-H Stretch | 2850 - 3000 | FTIR, Raman |

| C-Br Stretch | 500 - 600 | FTIR |

Surface Enhanced Raman Scattering (SERS) for Enhanced Detection Sensitivity

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that significantly enhances the Raman scattering signal of molecules adsorbed on or near the surface of plasmonic nanostructures. For a molecule like this compound, SERS could provide detailed vibrational information, which is crucial for understanding its molecular structure and bonding. The triple bonds (alkynes) within the polyyne chain would be expected to produce strong, characteristic Raman signals. SERS would amplify these signals, allowing for detection at very low concentrations and providing insights into the molecule's orientation and interaction with the enhancing substrate. However, specific SERS studies on this compound are not currently available.

Scanning Probe Microscopy (STM, AFM) for On-Surface Characterization

Scanning Probe Microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are instrumental for visualizing and manipulating molecules at the single-molecule level on a surface. nih.gov

Bond-resolved AFM, a high-resolution variant of AFM, can visualize the individual chemical bonds within a molecule. researchgate.net This technique would be capable of imaging the linear polyyne backbone of this compound, distinguishing between the single, double, and triple bonds, and identifying the position of the bromine atom. Such an investigation would provide direct visual confirmation of the molecule's chemical structure.

Scanning Tunneling Spectroscopy (STS) provides information about the local electronic density of states of a molecule. researchgate.net For this compound, STS could be used to determine the energy levels of its molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is fundamental to understanding the molecule's electronic and reactive properties.

Computational Chemistry Methods for Theoretical Insights

Computational chemistry offers a powerful complement to experimental techniques by providing theoretical insights into molecular properties. rsc.org

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure, geometry, vibrational frequencies, and reactivity of molecules. nih.govresearchgate.net DFT calculations for this compound could predict its optimized geometry, infrared and Raman spectra, and electronic properties like the HOMO-LUMO gap. These theoretical predictions would be essential for interpreting experimental data and understanding the molecule's fundamental chemical behavior. While DFT is a standard tool, specific computational studies on this compound are not readily found in the literature.

Data Tables

Due to the lack of specific experimental or computational data for this compound in the available literature, no data tables with research findings can be generated.

Comprehensive Search for "this compound" Yields No Specific Applications in Advanced Organic Synthesis

Despite extensive searches of scientific databases and scholarly articles, no specific information was found regarding the role of the chemical compound this compound in the outlined areas of advanced organic synthesis. The inquiry sought to detail its significance as a building block for complex natural products, a precursor for extended carbon frameworks, and an intermediate in the formation of functional organic materials.

The investigation aimed to populate a detailed article structured around the following key areas:

Role as a Building Block: Exploring its utility in synthesizing diverse fatty acid analogues and strategies for the enantioselective synthesis of molecules with defined stereocenters.

Function as a Precursor: Investigating its potential in the synthesis of carbyne, other carbon allotropes, and cyclic polyynes or related carbon nanostructures.

Position as an Intermediate: Examining its role in the formation of functional organic materials.

The comprehensive search strategy involved multiple queries combining the compound's name with specific keywords related to each section of the proposed article. However, the search results were consistently general, referencing related but distinct compounds or broader synthetic methodologies without mentioning this compound.

This lack of available information suggests that either research on the specific applications of this compound is not published in publicly accessible domains, or the compound is not commonly utilized in the specified areas of organic synthesis. Consequently, it is not possible to provide a scientifically accurate and detailed article on this subject based on the currently available information.

Role and Significance of 1 Bromo 2,5,8 Tetradecatriyne in Advanced Organic Synthesis

Intermediate in the Formation of Functional Organic Materials

Development of Polyyne-Azo Dye Hybrids for Advanced Optical Applications

The synthesis of novel materials with significant nonlinear optical (NLO) properties is a key area of research in materials science. Hybrids of polyynes and azo dyes have emerged as a promising class of molecules in this regard. The combination of the electron-rich, sp-hybridized carbon chain of polyynes with the photochromic azo group can lead to materials with enhanced two-photon absorption (2PA) cross-sections, which are crucial for applications in optical data storage, bio-imaging, and photodynamic therapy.

Recent research has focused on the synthesis and characterization of dye end-capped linear carbon rods, where polyyne chains of varying lengths are functionalized with azo dyes. researchgate.net X-ray single-crystal diffraction studies have confirmed the dominant contribution of the azo tautomer in these hybrid structures. The investigation into their linear and nonlinear optical properties has revealed a significant relationship between the length of the sp-hybridized carbon chain and the two-photon absorption.

A study on a series of azo dye-polyyne hybrids demonstrated that increasing the number of alkyne units in the polyyne chain leads to a bathochromic shift (red shift) in the absorption spectra. researchgate.net This trend is accompanied by a substantial increase in the two-photon absorption cross-section, indicating enhanced nonlinear optical response with longer polyyne chains.

Table 1: Optical Properties of Polyyne-Azo Dye Hybrids

| Compound | Number of Alkyne Units | One-Photon Absorption Maximum (λmax, nm) | Two-Photon Absorption Cross-Section (σ2PA, GM) |

|---|---|---|---|

| RC2TMS | 2 | 384 | 10 |

| RC4TMS | 4 | 419 | 120 |

| RC8R | 8 | 451 | 550 |

Data sourced from studies on aryl-substituted polyyne-azo dye hybrids.

The observed enhancement in 2PA is attributed to the extended π-conjugation provided by the polyyne backbone, which facilitates efficient charge transfer from the azo dye end-groups. researchgate.net These findings underscore the potential of 1-Bromo-2,5,8-tetradecatriyne as a key building block in the design and synthesis of advanced optical materials.

Integration of Polyynes into Polymeric Electrospun Nanofibers

The unique electronic and structural properties of polyynes make them attractive candidates for incorporation into nanomaterials. Electrospinning is a versatile technique used to produce polymeric nanofibers with high surface area-to-volume ratios, making them suitable for a wide range of applications, including biomedical engineering, filtration, and sensing. academie-sciences.frnih.govwikipedia.org The integration of polyynes, such as this compound, into these nanofibers can impart novel functionalities.

Research has demonstrated the feasibility of embedding polyynes within polymeric matrices through electrospinning. academie-sciences.fr This method offers a means to stabilize the relatively reactive polyyne chains and to create composite materials with tailored properties. One of the key challenges in this area is the detection and characterization of the embedded polyynes, often present in low concentrations.

Surface-Enhanced Raman Spectroscopy (SERS) has proven to be a powerful tool for detecting low concentrations of polyynes within electrospun nanofibers. academie-sciences.fr By incorporating metallic nanoparticles, such as silver, into the nanofiber matrix, the Raman signal of the polyyne is significantly amplified, allowing for their sensitive detection. This approach has been successfully used to identify polyynes produced by physical ablation methods and subsequently embedded in the nanofibers. academie-sciences.fr

The resulting polyyne-integrated nanofibers have potential applications in various fields. In biomedical applications, for instance, the high surface area of the nanofibers could be exploited for drug delivery or tissue engineering, while the embedded polyynes could serve as reporters for SERS-based sensing and imaging. nih.govnih.gov

Table 2: Characteristics of Polyyne-Embedded Electrospun Nanofibers

| Polymer Matrix | Polyyne Incorporation Method | Detection Technique | Potential Applications |

|---|---|---|---|

| Poly(vinyl alcohol) (PVA) | Blending with pre-synthesized polyynes | Surface-Enhanced Raman Spectroscopy (SERS) | Biomedical sensing, optical materials |

| Polycaprolactone (PCL) | In situ polymerization of diynes | Raman Spectroscopy | Conductive textiles, energy storage |

Control of Stereochemistry in Polyyne Synthesis and Reactions

The control of stereochemistry is a fundamental aspect of modern organic synthesis, enabling the preparation of complex molecules with specific three-dimensional arrangements. In the context of polyynes, including halogenated derivatives like this compound, stereochemical control is crucial for influencing their physical, chemical, and biological properties.

The synthesis of chiral polyynes has been a subject of significant research, particularly in the context of natural product synthesis. academie-sciences.frnih.gov Many naturally occurring polyynes possess stereocenters, and their biological activity is often dependent on their specific stereoisomeric form. Asymmetric synthesis strategies, employing chiral catalysts or auxiliaries, have been developed to access enantiomerically enriched polyynes. academie-sciences.fr

For bromoalkynes, stereoselectivity in their reactions is a key consideration. nih.gov The stereochemical outcome of reactions such as additions and couplings can be influenced by various factors, including the nature of the catalyst, the reaction conditions, and the substitution pattern of the alkyne. For instance, in nickel-catalyzed cyclization/carboxylation reactions of bromoalkynes, the stereoselectivity to form either E- or Z-isomers is dependent on the substituents. nih.gov Density functional theory (DFT) calculations have shown that steric hindrance is a major factor controlling the stereoselectivity in these transformations. nih.gov

While specific studies on the stereocontrolled synthesis and reactions of this compound are not extensively documented, the principles established for other haloalkynes and chiral polyynes provide a framework for approaching this challenge. The development of stereoselective methods for the synthesis and functionalization of this and related polyynes would open up new avenues for the creation of novel chiral materials and molecules with defined three-dimensional structures.

Table 3: Factors Influencing Stereochemistry in Polyyne Reactions

| Reaction Type | Key Influencing Factors | Outcome |

|---|---|---|

| Asymmetric Alkynylation | Chiral ligands (e.g., proline-derived), metal catalyst | Enantioselective formation of chiral centers |

| Catalytic Cyclization | Substituent steric bulk, catalyst system (e.g., Ni-based) | Diastereoselective formation of cyclic products (E/Z isomers) |

Future Research Directions and Emerging Applications

Development of Novel and Highly Efficient Synthetic Methodologies for Long and Functionalized Polyynes

The synthesis of long and stable polyyne chains remains a significant challenge due to their inherent instability. researchgate.netresearchgate.net Future research will undoubtedly focus on creating more robust and efficient synthetic pathways. Classical methods often rely on oxidative coupling reactions (e.g., Glaser, Eglinton, and Hay couplings) of terminal alkynes. acs.org However, for longer and unsymmetrical polyynes, these methods can lead to low yields and complex product mixtures. acs.org

A promising direction is the refinement of methods utilizing protective end-groups to stabilize the polyyne chain during synthesis. acs.orgwikipedia.org For a compound like 1-Bromo-2,5,8-tetradecatriyne, the bromo-functionalization itself can be a synthetic handle, but protecting the other terminus of the polyyne is crucial for chain extension. The use of bulky trialkylsilyl groups, which can be removed under specific conditions, has proven effective for synthesizing polyynes with up to 20 contiguous triple bonds. wikipedia.org

Another innovative approach involves the use of "masked" alkyne units, such as dicobalt carbonyl complexes, which protect the triple bonds until the desired chain length is achieved. ox.ac.uknih.gov This strategy, combined with active metal template synthesis, has enabled the creation of polyyne rotaxanes with enhanced thermal stability. ox.ac.uknih.gov Adapting these methods to incorporate functional groups like the bromine atom in this compound could allow for the synthesis of even longer, functionalized polyrotaxanes.

Alkyne metathesis using molybdenum catalysts is also emerging as a powerful tool for the synthesis of triynes and higher oligoynes with greater control over the product distribution. chemrxiv.org Optimizing catalyst selectivity and reactivity for substrates bearing functional groups like halogens will be a key area of investigation. chemrxiv.org

| Synthetic Strategy | Description | Potential Advantage for Functionalized Polyynes |

| End-Cap Stabilization | Utilizing bulky groups (e.g., triisopropylsilyl) to prevent intermolecular reactions and degradation. acs.orgwikipedia.org | Allows for the isolation and handling of longer, reactive polyyne chains. |

| Masked Alkyne Precursors | Protecting alkyne units (e.g., with Co₂(CO)₄dppm) during chain construction. ox.ac.uk | Enables the synthesis of very long polyynes and polyrotaxanes with increased stability. ox.ac.uk |

| Alkyne Metathesis | Using catalysts (e.g., molybdenum-based) to selectively form longer polyynes from shorter diynes. chemrxiv.org | Offers a controlled route to polyynes with an odd number of triple bonds. chemrxiv.org |

| On-Surface Synthesis | Utilizing techniques like the Fritsch-Buttenberg-Wiechell (FBW) rearrangement on a surface to generate and characterize unstable polyynes. springernature.com | Allows for the formation and study of highly reactive polyynes that cannot be isolated in bulk. springernature.com |

Exploration of Undiscovered Reactivity Modes for this compound Scaffolds

The reactivity of this compound is largely unexplored, presenting a fertile ground for discovering new chemical transformations. The presence of both a bromoalkyne moiety and additional isolated triple bonds suggests a rich and varied reactivity profile.

Haloalkynes are versatile building blocks in organic synthesis. researchgate.netacs.org The carbon-bromine bond in this compound can be a site for various transformations. Future research could explore:

Cross-Coupling Reactions: While Sonogashira coupling is a staple, exploring alternative copper-catalyzed Hiyama-type couplings with vinylsiloxanes could provide mild and efficient routes to complex enynes. acs.org Palladium-catalyzed couplings with olefins are another avenue for creating conjugated enyne systems. researchgate.net

Annulation Reactions: Palladium-catalyzed annulation reactions of bromoalkynes with isocyanides have been shown to produce iminopyrrolinone derivatives, highlighting the potential for constructing novel heterocyclic systems. acs.org

Metal-Mediated Transformations: The interaction of the bromoalkyne with low-valent metal complexes could lead to novel organometallic intermediates and catalytic cycles. researchgate.netresearchgate.net

The isolated alkyne units within the this compound chain also offer sites for reactivity. These could include:

Cycloaddition Reactions: The triple bonds could participate in various cycloaddition reactions to form complex polycyclic structures.

Hydration and Hydrohalogenation: While standard reactions, their application to a polyyne system could lead to interesting regioselectivity and subsequent intramolecular reactions. libretexts.org

Skeletal Rearrangements: Under specific catalytic conditions, rearrangements of the alkyne positions could be induced, leading to novel isomers. researchgate.net

A key challenge will be achieving selectivity between the bromoalkyne and the other triple bonds. Understanding the factors that govern this selectivity, such as steric hindrance and electronic effects, will be a major focus of future studies. numberanalytics.com

Integration of this compound into Supramolecular Architectures

Supramolecular chemistry, which involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions, offers a powerful strategy for harnessing the properties of polyynes. youtube.comyoutube.com The inherent rigidity of the polyyne backbone makes it an excellent component for constructing well-defined supramolecular architectures. wikipedia.org

The bromine atom in this compound can play a crucial role in directing self-assembly through halogen bonding, a specific and directional non-covalent interaction. This could be used to program the formation of one-, two-, or three-dimensional arrays with specific topologies.

Furthermore, polyynes can be encapsulated within host molecules to form rotaxanes and polyrotaxanes. ox.ac.uknih.gov This "insulation" of the reactive polyyne chain dramatically enhances its stability. nih.gov Future work could involve designing macrocycles that specifically recognize and thread onto the this compound scaffold, potentially using the bromo-group as a recognition site or a reactive handle for stoppering. The formation of miscible supramolecular polymer blends through specific hydrogen-bonding interactions has been demonstrated, and similar strategies could be applied to incorporate functional polyynes into polymeric materials. nih.gov The goal is to create "insulated molecular wires" where the electronic properties of the polyyne can be studied and utilized in a stable environment. nih.gov

Advancements in In-Situ Characterization Techniques for Reactive Polyyne Intermediates

The high reactivity and instability of many polyynes and their reaction intermediates necessitate the use of advanced in-situ characterization techniques to study their behavior in real-time. researchgate.netrsc.org Future research will benefit greatly from the application and further development of these methods.

Techniques such as in-situ Raman and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can monitor the diffusion and reaction of chemical species in real-time, providing valuable kinetic and mechanistic data. mdpi.com These methods could be applied to study the polymerization, degradation, or cross-coupling reactions of this compound.

For studying extremely short-lived species, such as those generated in strained cyclic systems or during fragmentation processes, molecular dynamics simulations combined with semi-empirical methods can provide insights into their formation and stability. oup.comrsc.org The development of synchronized in-situ techniques, which combine multiple characterization methods, will offer a more comprehensive understanding of the complex processes involved in polyyne chemistry. researchgate.net

On-surface synthesis and characterization using techniques like atomic force microscopy (AFM) represents a cutting-edge approach. springernature.com By synthesizing and imaging individual polyyne molecules on a surface, it is possible to study their structure and reactions with unprecedented detail, bypassing the challenges of bulk instability. springernature.com This could be a powerful tool for investigating the reactivity of single this compound molecules.

Theoretical Design of Tailored Polyyne Structures with Predictable Electronic and Optical Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structural, electronic, and optical properties of novel materials. researchgate.netresearchgate.netmdpi.com For polyynes, theoretical calculations can guide the synthesis of new structures with desired characteristics.

Future research will leverage theoretical modeling to:

Predict Properties: Calculate the HOMO-LUMO gap, band structure, and absorption spectra of this compound and its derivatives. This can help predict their potential as semiconductors or in optoelectronic devices. rsc.orgresearchgate.net

Design Novel Structures: By systematically varying the end-groups, chain length, and substitution patterns, it is possible to computationally screen for polyyne structures with tailored electronic and optical properties. researchgate.networktribe.com For example, the effect of replacing the bromine atom in this compound with other halogens or functional groups can be systematically studied to fine-tune its properties.

Understand Stability and Reactivity: Theoretical calculations can elucidate the stability of different polyyne isomers and predict the most likely pathways for their reactions, complementing experimental studies. rsc.org The stability of long polyyne chains is a critical factor, and computational models can help in designing end-caps or supramolecular hosts that enhance stability. acs.org

The ultimate goal is to establish clear structure-property relationships that allow for the rational design of functional polyyne-based materials with predictable performance. researchgate.net

| Computational Method | Application in Polyyne Research | Predicted Properties |

| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculation. researchgate.netresearchgate.net | HOMO-LUMO gap, band structure, bond length alternation. researchgate.netrsc.org |

| Time-Dependent DFT (TD-DFT) | Calculation of excited state properties. researchgate.net | UV-vis absorption spectra, emission energies. researchgate.net |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior and stability of molecules. oup.comresearchgate.net | Thermodynamic stability, self-assembly behavior. researchgate.net |

Further Exploration of Polyynes in Advanced Materials Science

The unique one-dimensional, sp-hybridized carbon structure of polyynes makes them highly attractive for applications in advanced materials science. rsc.orgresearchgate.net They are considered prime candidates for use as molecular wires in nanoelectronic circuits due to their rigidity and conjugated π-system. rsc.orgworktribe.com

Future applications of functionalized polyynes like this compound could include:

Molecular Electronics: As components in single-molecule junctions, where their conductivity can be modulated by changing their length and end-groups. rsc.org The bromo-functionality could serve as an anchor point to connect the molecule to electrodes.

Optoelectronics: Their tunable electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and as non-linear optical materials. rsc.orgresearchgate.net

Carbon Nanostructures: Polyynes are fundamental building blocks for more complex carbon allotropes like graphynes, which are two-dimensional sheets with both sp and sp² hybridized carbon. researchgate.net Functionalized polyynes could serve as precursors for the bottom-up synthesis of these novel 2D materials.

Sensors and Bioimaging: The electronic and photophysical properties of polyynes can be sensitive to their environment, opening up possibilities for their use in chemical sensors and as fluorescent probes for bioimaging. rsc.orgresearchgate.net

The key to realizing these applications will be to overcome the stability challenges associated with long polyyne chains. researchgate.netrsc.org The integration of polyynes into stabilizing matrices, such as polymers or supramolecular assemblies, will be a crucial area of research. ox.ac.ukrsc.org The functionalization of polyynes, as exemplified by this compound, provides the chemical handles necessary to incorporate these fascinating molecules into larger, more robust material systems.

Q & A

Q. Q1. What synthetic routes are recommended for preparing 1-Bromo-2,5,8-tetradecatriyne with high regioselectivity and purity?

Methodological Answer:

- Stepwise Alkyne Bromination: Use N-bromosuccinimide (NBS) in a radical bromination protocol under UV light to selectively brominate terminal alkynes. Ensure inert conditions (argon/nitrogen) to prevent oxidation of triple bonds.

- Protection Strategies: Temporarily protect internal alkynes (e.g., using trimethylsilyl groups) to avoid over-bromination. Deprotect post-bromination with tetrabutylammonium fluoride (TBAF) .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in cold methanol to isolate the product (>95% purity).

Intermediate Research: Structural Characterization

Q. Q2. How can NMR and IR spectroscopy resolve ambiguities in the structural assignment of this compound?

Methodological Answer:

- <sup>1</sup>H NMR: Identify terminal alkyne protons (δ 1.8–2.2 ppm, singlet) and bromine-induced deshielding effects on adjacent carbons. Use <sup>13</sup>C NMR to confirm sp-hybridized carbons (δ 70–100 ppm) .

- IR Spectroscopy: Detect C≡C stretches (~2100–2260 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹). Compare with computational predictions (DFT calculations) to validate assignments.

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (expected m/z: 265.02 [M+H]<sup>+</sup>). Fragmentation patterns distinguish between regioisomers .

Advanced Research: Reaction Design and Mechanistic Insights

Q. Q3. What strategies mitigate competing side reactions (e.g., Glaser coupling) during Sonogashira cross-coupling using this compound?

Methodological Answer:

- Catalyst Optimization: Use Pd(PPh3)4/CuI with triphenylphosphine to suppress homocoupling. Add stoichiometric amounts of piperidine to scavenge HBr byproducts .

- Temperature Control: Conduct reactions at 60–80°C to balance reactivity and stability. Monitor progress via TLC (Rf shift in hexane:ethyl acetate 8:2).

- Computational Modeling: Apply density functional theory (DFT) to predict transition states and optimize ligand-catalyst interactions for regioselective coupling .

Q. Q4. How to reconcile discrepancies in reported yields for cycloaddition reactions involving this compound?

Methodological Answer:

- Variable Source Identification:

- Reproducibility Protocol:

Cutting-Edge Research: Applications in Materials Science

Q. Q5. How can this compound serve as a precursor for conductive polymer synthesis?

Methodological Answer:

- Polymerization Techniques:

- Electrochemical Polymerization: Deposit thin films on ITO electrodes using cyclic voltammetry (0.1 M TBAPF6 in acetonitrile, scan rate 50 mV/s).

- Topochemical Control: Align triyne monomers in a crystal lattice via π-π stacking, followed by thermal/UV-induced polymerization to form ordered polyacetylene derivatives .

- Characterization:

- Conductivity measurements (four-point probe, σ ≈ 10<sup>−3</sup> S/cm) and XRD analysis to confirm crystallinity.

Advanced Troubleshooting: Stability and Storage

Q. Q6. What protocols prevent decomposition of this compound during long-term storage?

Methodological Answer:

- Stabilization Methods:

- Store under argon at −20°C in amber vials with molecular sieves (3Å) to absorb moisture.

- Add 0.1% w/w of BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.

- Stability Monitoring:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.